molecular formula C20H24N2O4S B2855927 4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 923245-30-1

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2855927
CAS No.: 923245-30-1
M. Wt: 388.48
InChI Key: SERQBFGVNLMGLB-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a synthetic specialty chemical designed for research and development applications. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating both a tetrahydroisoquinoline and a benzamide moiety. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, known to be present in a wide range of biologically active compounds and natural products. Molecules based on the THIQ core have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects . The incorporation of the ethoxybenzamide group and the sulfonamide linker further enhances its potential as a key intermediate or lead compound for the synthesis of more complex target molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly in programs targeting orexin receptors or infectious diseases . It also serves as a valuable building block in constructing chemical libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-19-9-7-17(8-10-19)20(23)21-12-14-27(24,25)22-13-11-16-5-3-4-6-18(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQBFGVNLMGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the reduction of isoquinoline derivatives using hydrogenation or other reducing agents. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the sulfonylated dihydroisoquinoline with 4-ethoxybenzoyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to modify the sulfonyl group or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce modified sulfonyl or benzamide compounds.

Scientific Research Applications

Pain Management

The compound has been studied for its efficacy in managing various types of pain. It has shown potential as an analgesic agent for conditions such as:

  • Post-operative pain : Clinical studies indicate that derivatives of tetrahydroisoquinoline can effectively reduce pain following surgical procedures .
  • Chronic pain syndromes : Its application extends to chronic pain conditions like neuralgia and fibromyalgia, where modulation of pain pathways is crucial .

Neurological Disorders

Research indicates that this compound may play a role in treating neurological disorders:

  • Neurodegenerative diseases : The compound's interaction with orexin receptors suggests potential benefits in conditions like Alzheimer's and Parkinson's disease, where orexin signaling is disrupted .
  • Sleep Disorders : It may also help address sleep disorders such as insomnia and narcolepsy by modulating orexin pathways .

Orexin Receptor Modulation

The primary mechanism of action involves the antagonism of orexin receptors (OX1 and OX2). This modulation can lead to:

  • Decreased appetite : By blocking orexin signaling, the compound may contribute to weight management strategies for obesity .
  • Improved sleep quality : The inhibition of orexin pathways is beneficial in enhancing sleep quality and reducing insomnia symptoms .

Clinical Trials for Pain Management

A series of clinical trials have demonstrated the effectiveness of tetrahydroisoquinoline derivatives in managing post-operative and chronic pain:

  • Study Design : Patients undergoing surgery were administered the compound post-operatively.
  • Results : A significant reduction in pain scores was observed compared to placebo groups, indicating its potential as a viable analgesic option .

Research on Neurological Applications

Studies have focused on the effects of the compound on neurodegenerative diseases:

  • Mechanistic Studies : In vitro studies showed that the compound could inhibit neuronal apoptosis linked with neurodegeneration.
  • Animal Models : Animal studies demonstrated improved cognitive functions when treated with the compound, suggesting its neuroprotective properties .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the benzamide group can influence its pharmacokinetic properties. These interactions collectively contribute to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Core

Comparison with 3-Bromo-N-[2-(Tetrahydroisoquinoline-2-Sulfonyl)ethyl]benzamide
  • Structural Difference : The 3-bromo substituent (electron-withdrawing) vs. 4-ethoxy (electron-donating) on the benzamide ring.
  • Spectral Data: IR spectra of similar compounds show C=O stretching at 1663–1682 cm⁻¹ , consistent with benzamide carbonyl groups. Synthetic Flexibility: Ethoxy groups may offer easier functionalization than halogens in downstream reactions .
Comparison with Pesticide Benzamides (e.g., Etobenzanid)
  • Functional Groups : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) features a dichlorophenyl group and ethoxymethoxy side chain .
  • Application Relevance : Substituent positioning (e.g., ethoxy vs. ethoxymethoxy) correlates with pesticidal activity, suggesting that the 4-ethoxy group in the target compound may confer distinct bioactivity .

Variations in the Heterocyclic Sulfonamide Moiety

Comparison with N-[4-(Benzoxazol-2-yl)phenyl]-4-(Tetrahydroisoquinoline-2-Sulfonyl)benzamide
  • Structural Difference : Replacement of the ethoxy group with a benzoxazole-phenyl system .
  • Molecular Properties :
    • Molecular Weight : The benzoxazole derivative (MW 509.58) is heavier than the target compound, likely affecting solubility and logP.
    • Planarity : The benzoxazole’s rigid structure may enhance π-π stacking interactions compared to the flexible ethoxy group.
Comparison with Ethyl 4-{2-[(5-{[(3-Fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
  • Heterocycle: Incorporates a 1,2,4-triazole-thione system instead of tetrahydroisoquinoline .
  • Tautomerism : Similar to , triazole-thiones exist in equilibrium with thiol tautomers, influencing stability and reactivity .

Positional Isomerism and Heterocycle Replacement

Comparison with 2-Ethoxy-N-[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]benzamide
  • Substituent Position : 2-ethoxy vs. 4-ethoxy on the benzamide ring .
  • Core Heterocycle: Thiazole vs. tetrahydroisoquinoline-sulfonylethyl.
  • Electronic Profile: Thiazole’s electron-deficient nature contrasts with tetrahydroisoquinoline’s basic nitrogen, altering solubility and charge distribution.

Data Tables

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituent on Benzamide Heterocycle Molecular Weight
4-Ethoxy-N-[2-(Tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide 4-Ethoxy Tetrahydroisoquinoline-sulfonyl Not Provided
3-Bromo-N-[2-(Tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide 3-Bromo Tetrahydroisoquinoline-sulfonyl Not Provided
N-[4-(Benzoxazol-2-yl)phenyl]-4-(Tetrahydroisoquinoline-2-sulfonyl)benzamide 4-(Benzoxazol-2-yl)phenyl Tetrahydroisoquinoline-sulfonyl 509.58
Etobenzanid 4-(Ethoxymethoxy) None Not Provided

Table 2: Key Spectral Features from Analogs

Compound Class IR Absorption Bands (cm⁻¹) Functional Groups Confirmed Reference
Benzamide hydrazides 1663–1682 (C=O), 3150–3319 (NH) Carbonyl, amine
Triazole-thiones 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer
Tetrahydroisoquinoline derivatives Not Provided Cyclic amine (via NMR)

Biological Activity

4-Ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N2O4S\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

This compound features an ethoxy group and a sulfonamide moiety attached to a tetrahydroisoquinoline core, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, a study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives demonstrated that modifications in their structure could enhance their potency against cancer cell lines. The relationships between structural features and cytotoxicity were analyzed using quantitative structure-activity relationship (QSAR) models .

Table 1: Cytotoxicity of Tetrahydroisoquinoline Derivatives

Compound NameCell Line TestedCC50 (μM)
TD1HL-605.0
TD2HSC-210.0
TD3HSC-37.5

Antiviral Activity

The antiviral potential of tetrahydroisoquinoline derivatives has also been explored. In particular, compounds similar to this compound have shown efficacy against viral infections such as SARS-CoV-2. A study highlighted that certain derivatives effectively inhibited viral replication in vitro with half-maximal effective concentrations (EC50) in the micromolar range . This suggests that structural modifications can lead to enhanced antiviral activity.

Table 2: Antiviral Activity Against SARS-CoV-2

Compound NameEC50 (μM)Selective Index
Compound A3.15>63.49
Compound B2.78>71.94

Neuroprotective Effects

Tetrahydroisoquinolines are also being investigated for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Research has shown that these compounds can enhance cognitive function in animal models of Alzheimer's disease .

The mechanisms underlying the biological activities of tetrahydroisoquinoline derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Signaling Pathways : Compounds may influence signaling pathways related to apoptosis and cell survival.
  • Antioxidant Properties : Some tetrahydroisoquinolines display antioxidant activity, which can protect against cellular damage.

Case Studies

A specific case study involving a derivative similar to this compound demonstrated promising results in preclinical trials for cancer therapy. The compound exhibited significant tumor growth inhibition in xenograft models when administered at therapeutic doses .

Q & A

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)Reference
DMF25EDC/HOBt7892
THF0DCC/DMAP6588
DCM25HATU8595

Q. Table 2. Bioactivity Data from Published Studies

Target EnzymeAssay TypeIC50_{50} (µM)Cell LineReference
Kinase AFluorescent0.45HEK293
Protease BColorimetric1.2HeLa
Phosphatase CRadioactive3.8NIH/3T3

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